molecular formula C6H11NO3 B035994 (R)-2-Morpholineacetic acid CAS No. 1257854-97-9

(R)-2-Morpholineacetic acid

Cat. No.: B035994
CAS No.: 1257854-97-9
M. Wt: 145.16 g/mol
InChI Key: TWCXRVFSIAWFMA-RXMQYKEDSA-N
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Description

®-2-Morpholineacetic acid is an organic compound characterized by the presence of a morpholine ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Morpholineacetic acid typically involves the reaction of morpholine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the morpholine attacks the carbon atom of the chloroacetic acid, resulting in the formation of ®-2-Morpholineacetic acid.

Industrial Production Methods: Industrial production of ®-2-Morpholineacetic acid often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: ®-2-Morpholineacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

®-2-Morpholineacetic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: ®-2-Morpholineacetic acid is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Morpholineacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Morpholinoethanol: Similar in structure but with an ethanol moiety instead of acetic acid.

    Morpholine-4-carboxylic acid: Contains a carboxylic acid group directly attached to the morpholine ring.

Uniqueness: ®-2-Morpholineacetic acid is unique due to the presence of both a morpholine ring and an acetic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[(2R)-morpholin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-6(9)3-5-4-7-1-2-10-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCXRVFSIAWFMA-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CN1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363788
Record name (R)-2-Morpholineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257854-97-9
Record name (R)-2-Morpholineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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